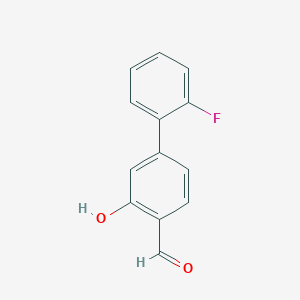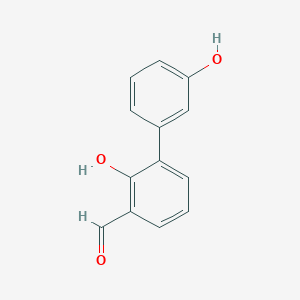
5-(2-Formylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Formylphenyl)-2-formylphenol, 95% (5-FPF-2F) is an organic compound with a molecular formula of C11H10O2. It is a colorless solid that is soluble in organic solvents. 5-FPF-2F is a versatile compound used in the synthesis of a variety of organic compounds, particularly those that are used in pharmaceuticals and other biomedical applications. This compound has been studied extensively for its potential therapeutic, biochemical, and physiological effects.
Applications De Recherche Scientifique
5-(2-Formylphenyl)-2-formylphenol, 95% has been studied extensively for its potential therapeutic, biochemical, and physiological effects. It has been used as a model compound for investigating the mechanism of action of drugs, as well as for studying the structure-activity relationships of drugs. It has also been used to study the biochemical and physiological effects of drugs, and to develop new drugs. Furthermore, 5-(2-Formylphenyl)-2-formylphenol, 95% has been used in the synthesis of a variety of organic compounds, particularly those that are used in pharmaceuticals and other biomedical applications.
Mécanisme D'action
The mechanism of action of 5-(2-Formylphenyl)-2-formylphenol, 95% is not fully understood. However, it is thought to interact with cellular proteins and enzymes, leading to changes in the activity of these proteins and enzymes. This in turn leads to changes in biochemical and physiological processes, such as the regulation of gene expression or the modulation of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylphenyl)-2-formylphenol, 95% have been studied extensively. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been shown to modulate the activity of enzymes involved in signal transduction pathways, leading to changes in gene expression and cell proliferation. Moreover, it has been shown to modulate the activity of enzymes involved in metabolism, leading to changes in energy metabolism and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(2-Formylphenyl)-2-formylphenol, 95% is its versatility. It can be used in a variety of organic synthesis reactions and can be used to study the mechanism of action of drugs and the biochemical and physiological effects of drugs. Furthermore, it is relatively easy to synthesize and is available in a variety of purities. However, it is important to note that 5-(2-Formylphenyl)-2-formylphenol, 95% is a highly reactive compound and should be handled with care in the laboratory.
Orientations Futures
There are a number of potential future directions for the study of 5-(2-Formylphenyl)-2-formylphenol, 95%. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential of 5-(2-Formylphenyl)-2-formylphenol, 95% in the synthesis of other organic compounds. Finally, further studies could be conducted to explore the potential of 5-(2-Formylphenyl)-2-formylphenol, 95% as a drug delivery system.
Méthodes De Synthèse
5-(2-Formylphenyl)-2-formylphenol, 95% is typically synthesized through the condensation of two molecules of formaldehyde and one molecule of 2-formylphenol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is highly exothermic and is usually carried out at temperatures around 100 °C. The resulting product is a white solid with a melting point of 79-80 °C. The purity of the product can be adjusted by varying the reaction conditions, such as the amount of catalyst used or the reaction temperature.
Propriétés
IUPAC Name |
4-(2-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-11-3-1-2-4-13(11)10-5-6-12(9-16)14(17)7-10/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONIEELHWVALAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685047 |
Source


|
| Record name | 3'-Hydroxy[1,1'-biphenyl]-2,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Formylphenyl)-2-formylphenol | |
CAS RN |
1261918-67-5 |
Source


|
| Record name | 3'-Hydroxy[1,1'-biphenyl]-2,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














